Noribogaine Glucuronide
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Overview
Description
Noribogaine glucuronide is a metabolite of noribogaine, which itself is derived from ibogaine, a psychoactive alkaloid found in the root bark of the West African shrub Tabernanthe iboga. Ibogaine has been studied for its potential in treating substance use disorders, and this compound is formed through the glucuronidation of noribogaine, a process mediated by glucuronosyltransferases (UGTs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of noribogaine glucuronide involves the conversion of ibogaine to noribogaine, followed by glucuronidation. The synthetic route typically includes:
Conversion of Ibogaine to Noribogaine: This step involves the demethylation of ibogaine to produce noribogaine.
Glucuronidation of Noribogaine: Noribogaine is then glucuronidated using glucuronosyltransferases (UGTs) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step, ensuring optimal conditions for enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions: Noribogaine glucuronide primarily undergoes:
Glucuronidation: The addition of glucuronic acid to noribogaine.
Hydrolysis: The breakdown of this compound back to noribogaine and glucuronic acid under acidic or enzymatic conditions.
Common Reagents and Conditions:
Demethylating Agents: Used in the conversion of ibogaine to noribogaine.
Glucuronosyltransferases (UGTs): Enzymes used in the glucuronidation process.
Buffers and pH Adjusters: To maintain optimal pH for enzymatic reactions.
Major Products Formed:
Noribogaine: The primary product from the demethylation of ibogaine.
This compound: The primary product from the glucuronidation of noribogaine.
Scientific Research Applications
Noribogaine glucuronide has several applications in scientific research:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used to understand metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in treating substance use disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in drug metabolism studies
Mechanism of Action
Noribogaine glucuronide exerts its effects primarily through its parent compound, noribogaine. Noribogaine is a potent serotonin reuptake inhibitor and also acts as a weak NMDA receptor antagonist. It binds to opioid receptors with higher affinity than ibogaine, contributing to its anti-addictive properties. This compound itself is less active but serves as a reservoir for noribogaine, prolonging its effects .
Comparison with Similar Compounds
Ibogaine: The parent compound from which noribogaine is derived.
Noribogaine: The immediate precursor to noribogaine glucuronide.
18-Methoxycoronaridine (18-MC): A synthetic derivative of ibogaine with similar anti-addictive properties.
Uniqueness: this compound is unique in its role as a metabolite that extends the activity of noribogaine. Unlike ibogaine, which has significant psychoactive effects, this compound is less active but crucial for the sustained therapeutic effects of noribogaine .
Properties
Molecular Formula |
C25H32N2O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1 |
InChI Key |
UBYGDSNVKWHTFB-IHRYNBHOSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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